3-[(cyclopropylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-CYCLOPROPANEAMIDO-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thienopyridine core, which is fused with a cyclopropaneamido group and various substituents, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPANEAMIDO-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which serves as a precursor for the final thienopyridine derivative . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPANEAMIDO-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-CYCLOPROPANEAMIDO-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPANEAMIDO-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Azido-N-Phenylthieno-[2,3-b]pyridine-2-Carboxamides: These compounds share a similar thienopyridine core but differ in their substituents, leading to different chemical and biological properties.
N-Phenylthieno[2,3-b]pyridine-2-Carboxamides: These compounds also have a thienopyridine core but lack the cyclopropaneamido group, which may affect their reactivity and biological activity.
Uniqueness
The uniqueness of 3-CYCLOPROPANEAMIDO-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical properties and potential biological activities. Its cyclopropaneamido group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(cyclopropanecarbonylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-11-13(2)22-20-16(12)17(23-19(25)14-9-10-14)18(27-20)21(26)24(3)15-7-5-4-6-8-15/h4-8,11,14H,9-10H2,1-3H3,(H,23,25) |
InChI Key |
JHNCQUIADQVIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4CC4)C |
Origin of Product |
United States |
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